tert-Butyl 3-hydroxyacridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-hydroxyacridine-1-carboxylate is an organic compound with the molecular formula C18H17NO3 and a molecular weight of 295.33 g/mol . This compound is a derivative of acridine, a heterocyclic aromatic organic compound, and is used in various scientific research applications.
Preparation Methods
The synthesis of tert-Butyl 3-hydroxyacridine-1-carboxylate involves multiple steps. One common method includes the reaction of acridine derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl 3-hydroxyacridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dichloromethane, and reaction temperatures ranging from -20°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 3-hydroxyacridine-1-carboxylate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: This compound is used in the study of biological systems and can act as a probe for investigating enzyme activities and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-hydroxyacridine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This interaction can lead to the modulation of various biochemical pathways, affecting cellular processes and functions .
Comparison with Similar Compounds
tert-Butyl 3-hydroxyacridine-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 3-hydroxyazetidine-1-carboxylate: This compound has a similar structure but with an azetidine ring instead of an acridine ring.
tert-Butyl 3-hydroxypyrrolidine-1-carboxylate: This compound features a pyrrolidine ring and is used in similar research applications.
tert-Butyl 3-oxopiperidine-1-carboxylate: This compound contains a piperidine ring and is used in the synthesis of various organic molecules.
The uniqueness of this compound lies in its acridine core, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C18H17NO3 |
---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
tert-butyl 3-hydroxyacridine-1-carboxylate |
InChI |
InChI=1S/C18H17NO3/c1-18(2,3)22-17(21)14-9-12(20)10-16-13(14)8-11-6-4-5-7-15(11)19-16/h4-10,20H,1-3H3 |
InChI Key |
VITWXGNVAUZGEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC2=NC3=CC=CC=C3C=C12)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.